molecular formula C21H31N3O4S B6485101 N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 899992-29-1

N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B6485101
CAS RN: 899992-29-1
M. Wt: 421.6 g/mol
InChI Key: PXHRKFPHFUNEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as TBPSB, is an organic compound with a wide range of applications in scientific research. This compound has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug delivery.

Mechanism of Action

N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide acts as a prodrug, which is a molecule that can be converted into an active drug in the body. When N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide is administered, it is converted into its active form, which is then able to interact with cellular targets. This interaction can lead to a variety of effects, depending on the drug and the target.
Biochemical and Physiological Effects
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can have a variety of biochemical and physiological effects, depending on the drug and the target. For example, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to modulate the activity of enzymes, receptors, and other proteins. It can also be used to modulate the activity of hormones and other signaling molecules. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to modulate the activity of transcription factors, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to produce a variety of compounds. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to control the release of drugs in the body, which can be useful for drug discovery and drug development. However, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide also has some limitations. For example, it is not very stable and can degrade over time. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be toxic to cells, so it should be used with caution.

Future Directions

There are a number of potential future directions for N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide. One potential direction is the development of new drug delivery systems based on N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide. Another potential direction is the development of new drugs that are modified with N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide in order to improve their efficacy and safety. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide could be used to study the effects of drugs on the body, as well as the effects of other compounds on the body. Finally, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide could be used to study the effects of gene expression, as well as the effects of environmental factors on gene expression.

Synthesis Methods

N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a multi-step reaction. The first step involves the reaction of piperidine-1-carbonyl chloride (PCC) with pyrrolidine-1-sulfonyl chloride (PSC) in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)amide (TBPSA). The second step involves the reaction of TBPSA with benzoyl chloride (BC) in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide.

Scientific Research Applications

N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has a number of applications in scientific research. It has been used in the development of drug delivery systems, as it can be used to control the release of drugs in the body. N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has also been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in drug development, as it can be used to modify the structure of drugs in order to improve their efficacy and safety.

properties

IUPAC Name

N-tert-butyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-21(2,3)24(20(26)22-13-5-4-6-14-22)19(25)17-9-11-18(12-10-17)29(27,28)23-15-7-8-16-23/h9-12H,4-8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHRKFPHFUNEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide

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